molecular formula C18H21N3O5 B3940171 4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide

4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide

Cat. No.: B3940171
M. Wt: 359.4 g/mol
InChI Key: PCFKUDOCWNPWAX-UHFFFAOYSA-N
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Description

4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide typically involves multiple steps:

    Amidation: The nitro compound is then subjected to amidation with 4-methylphenylamine to form the benzamide structure.

    Alkylation: The final step involves the alkylation of the amine group with 2-chloroethanol to introduce the bis(2-hydroxyethyl)amino group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions to introduce new substituents.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of halogen atoms or other electrophilic groups onto the aromatic ring.

Scientific Research Applications

4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bis(2-hydroxyethyl)amino group can form hydrogen bonds, while the nitro and amide groups can participate in various interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[bis(2-hydroxyethyl)amino]-N-phenyl-3-nitrobenzamide: Lacks the methyl group on the phenyl ring, which can affect its chemical reactivity and biological activity.

    4-[bis(2-hydroxyethyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide: The presence of a chlorine atom can significantly alter its electronic properties and reactivity.

    4-[bis(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)-3-nitrobenzamide: The methoxy group can influence its solubility and interaction with biological targets.

Uniqueness

4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide is unique due to the presence of the methyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its reactivity in chemical synthesis and its interactions in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[bis(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-13-2-5-15(6-3-13)19-18(24)14-4-7-16(17(12-14)21(25)26)20(8-10-22)9-11-23/h2-7,12,22-23H,8-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFKUDOCWNPWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N(CCO)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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